1H-1,2,4-Triazole, 1-((2-(5,7-dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-

Description

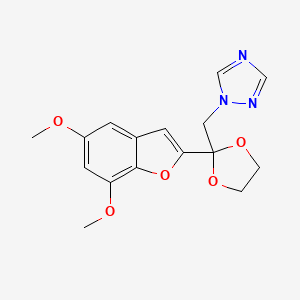

The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- (CAS: 98532-69-5) is a heterocyclic derivative featuring a 1,2,4-triazole core fused with a 5,7-dimethoxybenzofuran moiety via a 1,3-dioxolane linker. Its molecular formula is C₁₆H₁₆N₃O₅, with a molecular weight of 333.32 g/mol . The structural complexity arises from the combination of two heterocyclic systems—benzofuran and 1,3-dioxolane—which are known to enhance biological activity when integrated into pharmacophores or agrochemicals .

The 1,2,4-triazole ring contributes π-deficient properties, enabling nucleophilic substitution at carbon atoms, while the benzofuran-dioxolane group introduces methoxy substituents that likely influence lipophilicity and electronic distribution. This design aligns with strategies to optimize bioactivity, as seen in other triazole derivatives with antifungal, insecticidal, and plant growth-regulatory properties .

Properties

CAS No. |

98532-69-5 |

|---|---|

Molecular Formula |

C16H17N3O5 |

Molecular Weight |

331.32 g/mol |

IUPAC Name |

1-[[2-(5,7-dimethoxy-1-benzofuran-2-yl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C16H17N3O5/c1-20-12-5-11-6-14(24-15(11)13(7-12)21-2)16(22-3-4-23-16)8-19-10-17-9-18-19/h5-7,9-10H,3-4,8H2,1-2H3 |

InChI Key |

MARZMUKQVNRKLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(O2)C3(OCCO3)CN4C=NC=N4)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for 1,2,4-Triazole Derivatives

Synthesis of 1,2,4-triazole compounds typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl or amidine substrates. Key synthetic routes include:

- One-pot reactions involving carboxylic acids, hydrazines, and amidines under coupling reagents such as HATU and bases like DIPEA in DMF, leading to regioselective 1,3,5-trisubstituted 1,2,4-triazoles.

- Zn(II)-catalyzed cyclizations of acyl hydrazides with dialkylcyanamides, showing tolerance to electronic variations of substituents and good yields.

- Electrochemical synthesis using NH4OAc, aryl hydrazines, alcohols, and paraformaldehyde producing 1-aryl and 1,5-disubstituted triazoles under mild, metal-free conditions.

- Metal-free oxidative cyclizations employing elemental sulfur as an oxidant to form trifluoromethyl-substituted 1,2,4-triazoles.

Specific Preparation of the Benzofuranyl-Dioxolane Triazole Compound

The synthesis of 1-((2-(5,7-dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole involves several key steps:

Preparation of 5,7-Dimethoxy-2-Benzofuran Intermediate

- The benzofuran core is functionalized at the 2-position.

- Literature reports efficient synthesis of benzofuran derivatives via acetylation of 2-(trimethylsilyl)benzofuran or from 2-hydroxybenzaldehydes with chloroacetone under basic conditions.

- Methoxy substitutions at positions 5 and 7 are introduced through methylation reactions of hydroxy groups on the benzofuran ring.

Formation of the 1,3-Dioxolane Ring

- The dioxolane ring is typically constructed by acetalization of the benzofuran aldehyde derivative with ethylene glycol or related diols under acidic catalysis.

- This step protects the aldehyde functionality and introduces the cyclic acetal moiety, which is crucial for subsequent linking.

Attachment of the 1,2,4-Triazole Ring

- The 1,2,4-triazole ring is introduced via nucleophilic substitution or condensation reactions involving hydrazine derivatives.

- A common approach is the reaction of a halomethyl dioxolane intermediate with 1,2,4-triazole under basic conditions to form the N-substituted triazole derivative.

- Alternatively, one-pot cyclization methods involving hydrazides and amidines can be adapted to incorporate the triazole ring with the benzofuranyl-dioxolane moiety.

Purification and Stability Notes

- Purification of intermediates such as dihydrazides often requires only simple separation techniques without extensive purification, facilitating scale-up.

- The final triazole compounds exhibit good moisture stability, which is notable for heterocyclic compounds containing nitrogen and oxygen heteroatoms.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides, acyl chlorides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this triazole derivative involves several steps that typically include:

- Formation of the dioxolane moiety.

- Coupling with the triazole core.

- Purification and characterization using techniques like NMR and mass spectrometry.

This synthetic pathway is crucial as it influences the biological activity and efficacy of the resulting compounds.

Biological Activities

Numerous studies have highlighted the biological potential of triazole derivatives. The following sections detail specific applications:

Anticancer Activity

Research has shown that several triazole derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that certain derivatives possess cytotoxic effects against various human cancer cell lines such as BxPC-3 (pancreatic), H1975 (lung), SKOV-3 (ovarian), A875 (melanoma), and HCT116 (colorectal) with IC50 values ranging from 0.04 to 23.6 µM .

| Compound | BxPC-3 | H1975 | SKOV-3 | A875 | HCT116 |

|---|---|---|---|---|---|

| 5m | 0.04 | 3.2 | 9.7 | 0.68 | 1.2 |

| ADM | 0.31 | 1.4 | 1.1 | 0.8 | 4.9 |

Antimicrobial Properties

Triazole derivatives are also noted for their antimicrobial activities:

- Some studies indicate that compounds derived from triazoles demonstrate effectiveness against a range of bacteria and fungi, making them candidates for developing new antibiotics .

Antifungal Activity

Triazoles are widely used in treating fungal infections due to their ability to inhibit fungal growth by targeting the ergosterol biosynthesis pathway . The compound may exhibit similar antifungal properties based on its structure.

Case Studies

Several case studies have documented the efficacy of triazole derivatives:

- Case Study on Antitumor Activity :

- Antimicrobial Efficacy :

- Synthesis and Evaluation :

Mechanism of Action

The mechanism of action of 1-((2-(5,7-Dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

cis-1-((2-(5-Chloro-2-benzofuranyl)-4-methyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (CAS: 98519-04-1)

- Molecular Formula : C₁₅H₁₄ClN₃O₃

- Molecular Weight : 319.74 g/mol

- Structural Differences : Replaces the 5,7-dimethoxy groups on benzofuran with a 5-chloro substituent and introduces a 4-methyl group on the dioxolane ring.

- The methyl group on dioxolane may improve metabolic stability compared to the target compound’s methoxy groups.

- Bioactivity : While direct data is unavailable, chloro-substituted benzofurans are associated with heightened antifungal and insecticidal activity in related triazoles .

1-(2-(2-Benzofuranyl)-2,2-dimethoxyethyl)-1H-1,2,4-triazole

- Structural Differences : Features a dimethoxyethyl linker instead of the 1,3-dioxolane ring in the target compound.

- Functional Impact :

Comparison with Other 1,2,4-Triazole Derivatives

Azocyclotin (1-Tricyclohexylstannyl-1H-1,2,4-triazole; CAS: 41083-11-8)

1-(1-Oxooctadecyl)-1H-1,2,4-Triazole (CAS: 60718-55-0)

- Molecular Formula : C₂₀H₃₇N₃O

- Molecular Weight : 335.53 g/mol .

- Key Differences : Substituted with a long alkyl chain (C18) , making it highly lipophilic.

- Functional Impact :

- Likely used in surfactant or formulation applications due to amphiphilic properties.

- Contrasts with the target compound’s heterocyclic design, which prioritizes target-specific interactions.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- Safety Profiles : The absence of heavy metals (e.g., tin in azocyclotin) in the target compound suggests a safer toxicological profile .

- Regulatory Trends : Increasing scrutiny on triazole derivatives with persistent substituents (e.g., halogens) may impact the development of analogs like the cis-chloro compound .

Biological Activity

The compound 1H-1,2,4-Triazole, 1-((2-(5,7-dimethoxy-2-benzofuranyl)-1,3-dioxolan-2-yl)methyl)- (CAS No. 98532-69-5) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C16H17N3O5

- Molecular Weight : 331.32 g/mol

- Structure : The compound features a triazole ring and a benzofuran moiety linked through a dioxolane structure, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that triazole derivatives can exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : A study highlighted that related triazole compounds demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM depending on the specific derivative tested .

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial activity:

- Antibacterial Effects : Compounds structurally similar to the target compound have shown promising antibacterial activity against pathogenic bacteria. For example, certain benzothioates derived from triazole compounds exhibited potent antibacterial properties compared to standard antibiotics like chloramphenicol .

Synthesis and Screening of Triazole Derivatives

A study focused on synthesizing novel triazole compounds containing dioxolane rings reported successful synthesis and subsequent screening against various human cancer cell lines. The results revealed that certain derivatives exhibited enhanced cytotoxicity compared to their precursors .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative A | HCT-116 | 6.2 |

| Triazole Derivative B | MCF-7 | 27.3 |

| Triazole Derivative C | T47D | 43.4 |

Mechanistic Insights

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies suggest that these compounds may induce apoptosis in malignant cells through various biochemical pathways .

Q & A

Q. How can QSAR models guide the design of more potent analogs?

- Methodology :

- Descriptor Selection : Include logP, molar refractivity, and Hammett σ values for substituents.

- Model Validation : Use leave-one-out cross-validation (R² > 0.8). Apply to triazole libraries to predict bioactivity .

Regulatory and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.